molecular formula C3H5N3S B3048129 1-Cyano-2-methylisothiourea CAS No. 15760-26-6

1-Cyano-2-methylisothiourea

Cat. No.: B3048129
CAS No.: 15760-26-6
M. Wt: 115.16 g/mol
InChI Key: XTLAGIJVEHOCLK-UHFFFAOYSA-N
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Description

1-Cyano-2-methylisothiourea is an organosulfur compound with the molecular formula C₃H₅N₃S. It is known for its applications in various fields, including organic synthesis and pharmaceutical industries. This compound is characterized by the presence of a cyano group (–CN) and a methyl group (–CH₃) attached to an isothiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-2-methylisothiourea can be synthesized through the reaction of methyl isothiocyanate with cyanamide under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2-methylisothiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyano-2-methylisothiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-2-methylisothiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s effects on cellular pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .

Comparison with Similar Compounds

    1-Cyano-2-methylthiourea: Similar structure but with a thiourea moiety instead of isothiourea.

    1-Cyano-2-ethylisothiourea: Similar structure with an ethyl group instead of a methyl group.

    N-Cyanocarbamimidothioic acid S-methyl ester: Another derivative with similar functional groups.

Uniqueness: 1-Cyano-2-methylisothiourea is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its cyano and methyl groups provide versatility in chemical reactions and potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl N'-cyanocarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-7-3(5)6-2-4/h1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLAGIJVEHOCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166293
Record name 1-Cyano-2-methylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15760-26-6
Record name Methyl N-cyanocarbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15760-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-2-methylisothiourea
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Record name NSC207091
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Record name 1-Cyano-2-methylisothiourea
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Record name 1-cyano-2-methylisothiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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